molecular formula C19H16O5 B5008912 methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B5008912
M. Wt: 324.3 g/mol
InChI Key: OXGMDUSTGDINRR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin-derived ester featuring a phenyl substituent at the 4-position of the chromen ring and a methyl propanoate group at the 7-position. Coumarins are widely studied for their optical properties, biological activities, and applications in materials science. The synthesis of this compound likely involves esterification of the corresponding propanoic acid derivative (e.g., 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, MFCD00708043 ). Its structure is characterized by a planar chromen core, with the phenyl group contributing to π-π stacking interactions and the ester moiety influencing solubility and reactivity.

Properties

IUPAC Name

methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGMDUSTGDINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research indicates that methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, thereby demonstrating potential as an antibiotic agent. In vitro studies have revealed its effectiveness against various strains of bacteria, suggesting its potential use in treating bacterial infections.

1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for developing treatments for inflammatory diseases.

1.3 Antioxidant Effects
this compound has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant property is crucial for its potential applications in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.

Material Science Applications

2.1 Polymer Chemistry
In material science, this compound has been utilized as a building block in the synthesis of novel polymeric materials. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.

2.2 Photovoltaic Materials
Recent studies have explored the incorporation of this compound into organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a promising candidate for improving the efficiency of solar cells.

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated inhibition of bacterial DNA gyrase; effective against multiple bacterial strains.
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in vitro; potential application in treating chronic inflammation.
Antioxidant PropertiesEffective scavenging of free radicals; implications for neuroprotection in oxidative stress-related diseases.
Polymer SynthesisEnhanced thermal stability and mechanical properties in polymer composites; potential applications in advanced materials.
Photovoltaic DevicesImproved efficiency in organic solar cells; promising results for future energy applications.

Mechanism of Action

The mechanism of action of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Methyl 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate and Analogues
Compound Name Substituents (Chromen Ring) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-phenyl Methyl C₁₉H₁₆O₅ 324.33 Fluorescence, potential agrochemical use
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 6-ethyl, 4-methyl Ethyl C₂₀H₂₄O₅ 344.40 Enhanced lipophilicity, pesticide precursor
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate 4-(3-nitrophenyl) Ethyl C₂₁H₁₉NO₇ 397.38 Electron-withdrawing effects, UV absorption
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate 3-(benzodioxin), 4-oxo Methyl C₂₁H₁₈O₇ 382.37 Bioactive hybrid, pharmaceutical potential
2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid 4-phenyl Carboxylic acid C₁₈H₁₄O₅ 310.30 Intermediate for ester synthesis

Key Comparisons

Electronic and Optical Properties
  • Nitro-Substituted Analogue (Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate): The nitro group introduces strong electron-withdrawing effects, red-shifting UV-Vis absorption maxima compared to the phenyl-substituted parent compound .
Solubility and Reactivity
  • Ethyl Esters (e.g., ) : Ethyl groups improve lipid solubility, making these derivatives suitable for pesticide formulations (e.g., haloxyfop methyl ester ).
  • Carboxylic Acid Derivative () : The free carboxylic acid group allows for further functionalization, such as amidation or salt formation .

Biological Activity

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C19H16O5\text{C}_{19}\text{H}_{16}\text{O}_{5}

Its synthesis typically involves the coupling of 4-hydroxycoumarin with propanoic acid derivatives, leading to the formation of the methyl ester. Various methods have been employed to optimize yield and purity, including solvent extraction and chromatographic techniques.

1. Antioxidant Properties

Several studies have indicated that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that the compound effectively protects cellular components from oxidative stress, suggesting its potential in preventing oxidative damage in various diseases.

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. These findings suggest that it may be beneficial in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

3. Neuroprotective Activity

A notable study highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 13.5 ± 1.7 nM, indicating its potential as an anti-amnestic agent. This activity suggests that it could be explored for therapeutic uses in conditions such as Alzheimer's disease.

Case Study 1: Acute Kidney Injury

In a study focusing on acute kidney injury (AKI), this compound was evaluated for its protective effects against renal cell apoptosis. The results showed a marked reduction in tubular lesions and apoptosis rates in treated groups compared to controls, indicating its potential as a therapeutic candidate for AKI management .

Parameter Control Group Treatment Group
Tubular Lesions (Score)3.51.0
Apoptosis Rate (%)40%15%
Inflammatory Cytokines (pg/mL)20080

Case Study 2: Cancer Cell Lines

The compound's antiproliferative activity was assessed against various cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This underscores its potential application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate?

  • Methodology : The compound is synthesized via nucleophilic substitution. React 7-hydroxy-4-phenylcoumarin with methyl 2-bromopropanoate in anhydrous acetone or ethanol under reflux (80–90°C) for 12–24 hours. Use potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC. Adjust solvent polarity during purification to isolate the ester product efficiently.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the chromene core (δ 6.2–6.8 ppm for aromatic protons) and ester group (δ 3.7–4.2 ppm for methoxy protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 338.4 for [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory Potential : Measure inhibition of TNF-α or IL-6 in LPS-induced macrophages via ELISA .
  • Antioxidant Capacity : Assess DPPH radical scavenging activity at 517 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Solvent Selection : Replace acetone with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
  • Temperature Control : Use microwave-assisted synthesis (60–100°C, 30–60 minutes) to reduce reaction time .
    • Data Analysis : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and optimize for >85% purity .

Q. How do substituent variations on the chromene core influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupBiological ImpactSource
4-PhenylMethyl esterEnhanced anticancer activity (IC₅₀ = 12 µM vs. MCF-7)
7-OxypropanoateEthyl vs. MethylMethyl improves solubility but reduces cytotoxicity (IC₅₀ increases by 40%)
3-HalogenationChlorineIncreases antioxidant capacity (EC₅₀ = 8 µM vs. DPPH)
  • Experimental Design : Synthesize derivatives with halogen, alkyl, or methoxy groups and test in parallel assays .

Q. What computational strategies predict binding modes to target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or DNA gyrase. Set grid parameters to cover the active site (20 ų) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR Modeling : Develop regression models linking logP and polar surface area to IC₅₀ values .

Q. How can contradictions in reported biological data be resolved?

  • Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ = 12 µM vs. 45 µM) may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. HepG2) .
  • Assay Conditions : Standardize incubation time (48 hours) and serum concentration (10% FBS) .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation .

Methodological Tools

  • Crystallography : Refine crystal structures using SHELXL (space group P1, Z = 2) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Chromatography : Employ UPLC-MS (Waters BEH C18 column) for high-resolution separation and quantification .

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